Quinolin-8-yl furan-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinolin-8-yl furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-14(12-7-3-9-17-12)18-11-6-1-4-10-5-2-8-15-13(10)11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLFCAJSXRIEDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)C3=CC=CO3)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Quinolin 8 Yl Furan 2 Carboxylate
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For quinolin-8-yl furan-2-carboxylate (B1237412), this analysis reveals two primary building blocks: an 8-hydroxyquinoline (B1678124) derivative and a furan-2-carbonyl derivative. The key bond disconnection is the ester linkage, which points to an esterification reaction as the final step in the synthesis.
The retrosynthetic approach suggests that the target molecule can be formed by reacting 8-hydroxyquinoline with a suitable furan-2-carboxylic acid derivative, such as furan-2-carbonyl chloride. This strategy is advantageous as it utilizes readily accessible precursors.
Precursor Synthesis and Starting Material Sourcing
The successful synthesis of quinolin-8-yl furan-2-carboxylate hinges on the efficient preparation of its key precursors.
Preparation of 8-Hydroxyquinoline Derivatives
8-Hydroxyquinoline, a crucial precursor, can be synthesized through several established methods. The Skraup synthesis is a classic approach where o-aminophenol is reacted with glycerol, sulfuric acid, and an oxidizing agent like o-nitrophenol. chemicalbook.com Another common method involves the reaction of o-aminophenol with acrolein in the presence of an acid and an oxidizing agent. google.com Variations of the Skraup method exist, including using different oxidizing agents or reaction conditions to optimize the yield. chemicalbook.com
Alternative synthetic routes to 8-hydroxyquinoline include:
Sulfonation-alkali fusion method: This involves the sulfonation of quinoline (B57606) followed by fusion with an alkali. oup.comgoogle.com
Hydrolysis of 8-chloroquinoline (B1195068) or 8-aminoquinoline (B160924): These methods, however, are often less suitable for large-scale production due to the availability and cost of the starting materials. google.com
Friedländer synthesis: This involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. rroij.com
The choice of method often depends on the availability of starting materials, desired scale of production, and safety considerations.
Synthesis of Furan-2-carbonyl Halides or Acids
Furan-2-carboxylic acid and its more reactive derivative, furan-2-carbonyl chloride, are the other essential precursors. Furan-2-carboxylic acid can be prepared through various methods, including the oxidation of furfural.
Furan-2-carbonyl chloride is typically synthesized from furan-2-carboxylic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. A common procedure involves refluxing furan-2-carboxylic acid with thionyl chloride. Another approach for producing furan-2-carbonyl derivatives involves the treatment of precursor aldehydes like 5-(chloromethyl)furfural with tert-butyl hypochlorite. rsc.org
Esterification Protocols for this compound Formation
The final and critical step in the synthesis is the formation of the ester bond between the 8-hydroxyquinoline and furan-2-carbonyl moieties.
Nucleophilic Acyl Substitution Reactions
The most common method for this esterification is a nucleophilic acyl substitution reaction. In this process, the hydroxyl group of 8-hydroxyquinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furan-2-carbonyl derivative. The use of a more reactive acyl halide, such as furan-2-carbonyl chloride, facilitates this reaction.
A typical procedure involves mixing equimolar amounts of 8-hydroxyquinoline and furan-2-carbonyl chloride in a suitable solvent. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct and to act as a catalyst. nih.govresearchgate.net
Optimization of Reaction Conditions (e.g., temperature, time, solvent systems)
The efficiency of the esterification reaction can be significantly influenced by various parameters. Optimization of these conditions is crucial for maximizing the yield and purity of the final product.
Temperature: The reaction is often carried out at elevated temperatures, such as refluxing in acetonitrile (B52724) (approximately 82°C), to increase the reaction rate. nih.gov Microwave-assisted heating has also been employed to shorten reaction times. researchgate.net
Time: Reaction times can vary from a few hours to overnight, depending on the specific reactants and conditions used. nih.gov
Solvent Systems: A variety of solvents can be used for the esterification reaction. Acetonitrile is a common choice due to its suitable boiling point and ability to dissolve the reactants. nih.gov Dichloromethane (B109758) is another effective solvent, particularly for reactions carried out at or below room temperature. researchgate.netarabjchem.org
The table below summarizes typical reaction conditions found in the literature for similar esterification reactions.
| Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |
| 5-chloro-8-hydroxyquinoline (B194070), 2-furoyl chloride | Pyridine | Acetonitrile | Reflux | ~2 hours | Not specified | nih.gov |
| 8-hydroxyquinoline, 4-chlorobenzoyl chloride | Triethylamine | Acetonitrile | 80°C (Microwave) | 20 minutes | Not specified | researchgate.net |
| 4-hydroxy-2(1H)-quinolone, 2-furoyl chloride | Pyridine | Dichloromethane | Not specified | Not specified | Not specified | arabjchem.org |
Table 1: Examples of Esterification Reaction Conditions
It is important to note that the optimal conditions for the synthesis of this compound may require further investigation and fine-tuning based on laboratory-scale experiments.
Catalyst Selection and Mechanistic Considerations (e.g., pyridine, triethylamine)
The synthesis of this compound and its analogs, such as 5-chlorothis compound, is typically achieved via esterification. This reaction involves the coupling of a quinoline precursor, 8-hydroxyquinoline (or its substituted derivatives), with an activated form of furan-2-carboxylic acid, most commonly 2-furoyl chloride. The selection of a suitable catalyst is crucial for the efficiency of this transformation. Basic catalysts like pyridine and triethylamine are frequently employed. nih.gov
The mechanism of catalysis serves two primary functions. First, the base acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated from the reaction between the hydroxyl group of the quinoline and the acyl chloride. This removal of HCl shifts the reaction equilibrium towards the product side, enhancing the yield. Second, tertiary amines like pyridine can act as nucleophilic catalysts. The pyridine nitrogen atom attacks the electrophilic carbonyl carbon of 2-furoyl chloride, forming a highly reactive N-acylpyridinium salt intermediate. This intermediate is more susceptible to nucleophilic attack by the hydroxyl group of 8-hydroxyquinoline than the original acyl chloride, thus accelerating the reaction rate.
In a typical procedure, equimolar amounts of 2-furoyl chloride and the corresponding 8-hydroxyquinoline derivative are refluxed in a solvent such as acetonitrile, with the addition of small, catalytic amounts of pyridine. nih.gov Alternative bases like potassium carbonate can also be used, particularly under conditions where a solid-phase acid scavenger is preferred.
Table 1: Catalyst and Conditions for Synthesis of Quinolin-8-yl Esters
| Precursors | Catalyst/Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| 5-chloro-8-hydroxyquinoline and 2-furoyl chloride | Pyridine | Acetonitrile | Reflux, 2 hours | nih.gov |
| 5-chloro-8-hydroxyquinoline and ethyl chloroformate | Pyridine or K₂CO₃ | Anhydrous Acetone (B3395972) | <5°C, 4-6 hours |
Isolation and Purification Techniques for the Target Compound
Chromatographic Separation Methods
Following the synthesis, the crude product mixture often contains unreacted starting materials, catalyst residues, and byproducts. Column chromatography is a standard and highly effective technique for the isolation of the target compound, this compound. Silica gel is the most common stationary phase used for this purpose. rsc.orgmdpi.com
The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system is typically chosen based on the polarity of the compound. For quinoline derivatives, a gradient of a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate) is frequently used. rsc.orgmdpi.com This allows for the elution of less polar impurities first, followed by the target compound. For more polar derivatives, a system containing dichloromethane and methanol (B129727) may be employed. semanticscholar.org The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. openmedicinalchemistryjournal.com
Table 2: Examples of Chromatographic Purification for Related Quinoline Compounds
| Compound Type | Stationary Phase | Eluent System | Reference |
|---|---|---|---|
| N-(quinolin-8-yl) amides | Silica Gel | Ethyl Acetate / Petroleum Ether | rsc.org |
| Quinoline-substituted isoindolones | Silica Gel | Petroleum Ether / Ethyl Acetate | mdpi.com |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | Silica Gel | 0-2% Methanol in Dichloromethane | semanticscholar.org |
Recrystallization Strategies
Recrystallization is the final step to obtain the this compound in high purity as a crystalline solid. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
The crude solid obtained after chromatography is dissolved in a minimal amount of a hot solvent. Upon cooling, the solution becomes supersaturated, and the compound crystallizes out, leaving soluble impurities behind in the solvent. For quinoline-based esters, various solvents have been proven effective. The choice of solvent depends on the specific substitutions present on the molecule. Common solvents include ethyl acetate, acetone, or a binary mixture like ethanol/water. openmedicinalchemistryjournal.commdpi.com For instance, a related compound, (5-chloroquinolin-8-yl)-2-fluorobenzoate, was successfully recrystallized from acetone to yield high-quality crystals. mdpi.com
Exploration of Derivatization and Functionalization Strategies
Modification of the Quinoline Nucleus
The quinoline scaffold is a versatile platform for structural modification, allowing for the synthesis of a wide array of derivatives with potentially tuned properties. Functionalization can be directed at various positions on both the pyridine and benzene (B151609) rings of the nucleus.
One common strategy involves using pre-functionalized 8-hydroxyquinoline as a starting material. For example, the synthesis of 5-chlorothis compound begins with 5-chloro-8-hydroxyquinoline, demonstrating that electrophilic substitution (e.g., halogenation) on the C5 position of the benzene ring is a viable route for derivatization. nih.gov Further modifications can be achieved through modern cross-coupling reactions. For instance, Suzuki coupling can be used to introduce aryl or heteroaryl groups, such as a phenyl or furan (B31954) moiety, at the 5-position of the quinoline ring. rsc.org Other positions on the quinoline ring can also be targeted. Research on related quinoline systems has shown methods for amination at the C2 position and the conversion of C4 substituents into esters or amides. openmedicinalchemistryjournal.comrsc.org
Substitution Patterns on the Furan Ring
The furan ring of this compound also presents opportunities for functionalization, though it comes with specific regiochemical challenges. The parent furan ring tends to undergo electrophilic substitution preferentially at the C2 and C5 positions. psu.edu Since the C2 position is already part of the carboxylate linkage, the C5 position is the most accessible site for direct substitution.
To achieve substitution at the less reactive C3 or C4 positions, a blocking group strategy is often necessary. psu.edu This process can be conceptualized starting from the precursor, furan-2-carboxylic acid.
Blocking: The C5 position can be protected with a bulky group, such as a trimethylsilyl (B98337) (TMS) group. This directs future reactions to other positions. psu.edu
Directed Lithiation: With the C5 position blocked, treatment with a strong base like butyllithium (B86547) (BuLi) results in deprotonation (lithiation) specifically at the C3 position. psu.edu
Electrophilic Quench: The resulting lithiated intermediate can then react with a variety of electrophiles to install a desired functional group at the C3 position.
Deprotection: Finally, the TMS blocking group at C5 can be removed or replaced with another functional group via an ipso-substitution reaction. psu.edu
Advanced Coupling Reactions for Related Quinoline-Furan Hybrids (e.g., C-H Arylation)
The construction of hybrid molecules incorporating both quinoline and furan scaffolds is a significant endeavor in medicinal and materials chemistry, owing to the diverse biological and photophysical properties of these heterocycles. nih.govacs.org Beyond traditional esterification methods, advanced transition-metal-catalyzed cross-coupling reactions, particularly direct C-H (carbon-hydrogen) arylation, have emerged as powerful and atom-economical strategies for forging a direct carbon-carbon bond between the two heterocyclic systems. mdpi.com These methods offer a more efficient route to novel quinoline-furan hybrids that would be challenging to access through conventional synthetic pathways. acs.orgmdpi.com
Transition metals such as palladium (Pd) and rhodium (Rh) are at the forefront of catalyzing these transformations. mdpi.comnih.gov The general approach involves the activation of a C-H bond on one heterocycle and its subsequent coupling with a functionalized partner, often an aryl or heteroaryl halide. mdpi.com In the context of quinoline-furan hybrids, this can involve the arylation of a furan ring with a quinoline derivative or the arylation of a quinoline ring with a furan derivative. The regioselectivity of these reactions—determining which specific C-H bond is functionalized—is a critical aspect, often controlled by the choice of catalyst, directing groups, and reaction conditions. mdpi.comresearchgate.net
Palladium-Catalyzed C-H Arylation
Palladium catalysis is a cornerstone of modern cross-coupling chemistry. For the synthesis of quinoline-furan hybrids, palladium-catalyzed direct C-H arylation offers a streamlined approach. Research has demonstrated the feasibility of coupling quinoline derivatives with various heterocycles, including furans.
One effective strategy involves the use of a directing group on the quinoline scaffold to guide the palladium catalyst to a specific C-H bond for activation. The 8-aminoquinoline (8-AQ) moiety has proven to be a reliable directing group for C-H functionalization. semanticscholar.org For instance, in the synthesis of related benzofuran-carboxamide derivatives, the 8-aminoquinoline amide acts as an internal chelator, directing the palladium catalyst to functionalize the C-H bond at the C7 position of the benzofuran (B130515) ring. semanticscholar.org This principle can be extended to furan carboxamides.
A study by Doucet and co-workers investigated the palladium-catalyzed direct arylation of 2-substituted quinolines with five-membered heterocycles, including furan. The regioselectivity of the arylation on the furan ring was found to be highly dependent on the reaction conditions and the specific furan derivative used. researchgate.net
In a notable one-pot sequential approach, a Suzuki–Miyaura coupling followed by a direct C-H functionalization was developed to prepare 8-heteroaryl substituted quinolines. mdpi.com This method successfully introduced furan and benzofuran moieties at the C8-position of the quinoline nucleus. mdpi.com The process highlights the versatility of palladium catalysis in building complex heterocyclic systems efficiently. mdpi.com
Table 1: Palladium-Catalyzed Direct Arylation for Quinoline-Heteroaryl Hybrids
| Quinoline Substrate | Heteroaryl Partner | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 8-Bromoquinoline | Furan-2-boronic acid | Pd(OAc)₂, SPhos | Dioxane/H₂O | High (not specified) | mdpi.com |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | 4-Iodoanisole | Pd(OAc)₂, AgOAc | Toluene | 78 | semanticscholar.org |
| 2-(Thiophen-2-yl)quinoline | 4-Bromotoluene | Pd(OAc)₂, PCy₃·HBF₄ | DMA | 91 (C5-arylation) | researchgate.net |
| 2-(Furan-2-yl)quinoline | 4-Bromotoluene | Pd(OAc)₂, PCy₃·HBF₄ | DMA | 85 (C5-arylation) | researchgate.net |
This table presents examples of palladium-catalyzed reactions for creating bonds between quinoline and other heterocycles, demonstrating the principles applicable to quinoline-furan hybrid synthesis.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts have also gained significant attention for their unique reactivity in C-H activation. nih.govmdpi.comsnnu.edu.cn Rhodium(III)-catalyzed reactions, in particular, are known for their high efficiency and functional group tolerance under mild conditions. mdpi.com These catalysts can direct the arylation to different positions on the quinoline ring compared to palladium systems, often favoring the C2 position when using quinoline N-oxides or the C4 position with specific substitution patterns. mdpi.comnih.gov
While specific examples detailing the rhodium-catalyzed direct C-H arylation between a simple quinoline and a furan are less common in initial surveys, the underlying methodology has been well-established. For example, rhodium catalysts have been used for the C-H arylation of quinolines with aryl bromides and for the hydroacylation of o-alkynyl anilines to form enones that can then be cyclized into quinolines. mdpi.comacs.org These established protocols provide a clear blueprint for the development of rhodium-catalyzed pathways to quinoline-furan hybrids. The choice of the appropriate rhodium complex and chiral ligands can also enable asymmetric C-H functionalization, opening pathways to enantiomerically enriched products. snnu.edu.cn
Table 2: Transition Metal-Catalyzed C-H Functionalization of Quinolines
| Quinoline Substrate | Coupling Partner | Metal Catalyst | Key Feature | Reference |
|---|---|---|---|---|
| Quinoline N-Oxide | Benzene | Pd(OAc)₂ | C2-Arylation | mdpi.com |
| Quinoline | Aryl Bromide | Rh Complex | C2-Arylation | mdpi.com |
| 2-Methylquinoline | Alkene | Rh/PCy₃ | C2-Alkylation | mdpi.com |
| Quinoline N-Oxide | Arylboronic Acid | Ru(II) Complex | C8-Arylation (deoxygenated) | acs.org |
| Quinoline N-Oxide | Arylboronic Acid | Rh(III) Complex | C8-Arylation (N-oxide retained) | acs.org |
This table illustrates the versatility of different transition metals in the C-H functionalization of the quinoline ring, which is foundational for synthesizing quinoline-furan hybrids.
Advanced Spectroscopic and Crystallographic Characterization of Quinolin 8 Yl Furan 2 Carboxylate
Molecular Structure Elucidation via Single-Crystal X-ray Diffraction Analysis
The crystallographic analysis of 5-Chloroquinolin-8-yl furan-2-carboxylate (B1237412) offers a comprehensive view of its molecular and supramolecular features.
Crystal Growth and Optimization for Diffraction Studies
Single crystals of 5-Chloroquinolin-8-yl furan-2-carboxylate suitable for X-ray diffraction were obtained from an acetonitrile (B52724) solution. The process involved the reaction of 2-furoyl chloride with 5-chloro-8-hydroxyquinoline (B194070) in the presence of pyridine (B92270) as a catalyst, followed by reflux and subsequent crystallization.
Determination of Unit Cell Parameters and Space Group
The crystallographic data for 5-Chlorothis compound was determined using a Nonius KappaCCD diffractometer with Mo Kα radiation at 295 K. The compound crystallizes in the monoclinic space group P2₁/c. nih.gov The detailed unit cell parameters are presented in the table below.
| Crystal Data for 5-Chlorothis compound | |
| Empirical Formula | C₁₄H₈ClNO₃ |
| Formula Weight | 273.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0714 (1) |
| b (Å) | 23.7463 (7) |
| c (Å) | 12.7698 (4) |
| β (°) | 102.113 (1) |
| Volume (ų) | 1207.11 (6) |
| Z | 4 |
| Dihedral Angles in 5-Chlorothis compound | |
| Ester Group and Quinoline (B57606) Ring | 57.46 (5)° |
| Ester Group and Furan (B31954) Ring | 2.0 (1)° |
Investigation of Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, Halogen Bonds)
The crystal structure of 5-Chlorothis compound is stabilized by weak intermolecular C-H···O hydrogen bonds. nih.gov Specifically, the C14 atom of the furan ring acts as a hydrogen bond donor to the carbonyl oxygen atom (O2) of an adjacent molecule. nih.gov These interactions link the molecules into chains along the nih.gov direction. nih.gov The geometry of this hydrogen bond is detailed in the table below. No classical hydrogen bonds are observed in the crystal packing. nih.gov
| Hydrogen Bond Geometry in 5-Chlorothis compound (Å, °) | |
| D—H···A | C14—H14···O2 |
| d(H···A) | 2.47 |
| d(D···A) | 3.371 (2) |
| <(DHA) | 162 |
Vibrational Spectroscopy for Functional Group and Conformer Analysis
While specific vibrational spectroscopy data for this compound is not detailed in the provided search results, the analysis of related compounds allows for a predictive description of its key spectral features. The infrared (IR) and Raman spectra would be dominated by vibrations of the quinoline, furan, and carboxylate functional groups.
For related quinoline derivatives, characteristic C=C stretching vibrations of the aromatic rings are typically observed in the 1400–1600 cm⁻¹ range. mdpi.com The in-plane and out-of-plane C-H bending vibrations of the quinoline and furan rings would also give rise to a series of bands in the fingerprint region of the spectrum.
The carboxylate group is expected to show strong and characteristic vibrational bands. The C=O stretching vibration of the ester linkage is a prominent feature and typically appears in the region of 1700-1750 cm⁻¹. spectroscopyonline.com Additionally, the C-O stretching vibrations of the ester group would be expected in the 1000-1300 cm⁻¹ region. The analysis of different conformers, if present in the solid state, could be investigated through detailed analysis of the vibrational spectra, potentially revealing the presence of multiple molecular conformations. scirp.org
Infrared (IR) Spectroscopic Data and Band Assignments
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.
Key vibrational frequencies are assigned based on established group frequencies and data from analogous compounds, such as 5-chlorothis compound nih.gov. The spectrum is characterized by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically observed in the 1740-1720 cm⁻¹ region. This is one of the most diagnostic peaks in the spectrum. The C-O stretching vibrations of the ester group give rise to two distinct bands, an asymmetric stretch and a symmetric stretch, usually found in the 1300-1000 cm⁻¹ range acs.org.
Vibrations associated with the aromatic rings are also prominent. The C-H stretching vibrations of both the quinoline and furan rings appear at wavenumbers just above 3000 cm⁻¹ (typically 3150-3000 cm⁻¹) astrochem.orgpressbooks.pub. The C=C and C=N stretching vibrations within the quinoline and furan rings produce a series of bands in the 1600-1400 cm⁻¹ region nih.govvscht.cz. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are observed at lower wavenumbers (900-650 cm⁻¹) astrochem.org.
Interactive Data Table: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Medium | Aromatic C-H Stretch (Quinoline & Furan) |
| ~1743 | Strong | Ester C=O Stretch |
| ~1588 | Medium | Aromatic C=C/C=N Stretch (Quinoline Ring) |
| ~1495 | Medium | Aromatic C=C Stretch (Quinoline Ring) |
| ~1467 | Medium | Furan Ring C-O Stretch |
| ~1299 | Strong | Asymmetric C-O-C Stretch (Ester) |
| ~1181 | Medium | Furan Ring C=C Stretch |
| ~750 | Strong | C-H Out-of-Plane Bending |
Note: Data is compiled from analogous compounds and typical functional group frequencies. nih.gov
Raman Spectroscopic Characterization and Vibrational Mode Interpretation
Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and vibrational modes that cause a change in molecular polarizability are Raman-active libretexts.orguni-siegen.de.
For this compound, Raman spectroscopy is particularly useful for identifying vibrations of the aromatic ring systems. The symmetric "ring breathing" modes of the quinoline and furan rings, which involve the concerted expansion and contraction of the rings, typically give rise to strong and sharp bands in the Raman spectrum. These are often found in the 1000-1200 cm⁻¹ region. The C=C stretching vibrations of the aromatic rings, also observed in the IR spectrum, are generally strong in the Raman spectrum as well, appearing in the 1400-1650 cm⁻¹ range nih.gov.
While the ester C=O stretch is visible in Raman, it is typically less intense than in the IR spectrum. Conversely, vibrations involving the C-C backbone of the molecule and other symmetric stretches are often more prominent in the Raman spectrum. The complementarity of IR and Raman spectroscopy thus allows for a more complete assignment of the vibrational modes of the molecule nih.gov.
Interactive Data Table: Predicted Raman Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3120 | Weak | Aromatic C-H Stretch |
| ~1610 | Strong | Aromatic Ring C=C Stretch |
| ~1580 | Strong | Aromatic Ring C=C Stretch |
| ~1380 | Medium | CH₃ Deformation (if present) / Ring Mode |
| ~1210 | Medium | C-CH₃ Stretch (if present) / Ring Mode |
| ~1030 | Strong | Symmetric Ring Breathing (Quinoline) |
| ~1000 | Strong | Symmetric Ring Breathing (Furan) |
Note: Data is predicted based on general principles and data from similar aromatic structures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Spin-Spin Coupling
The ¹H NMR spectrum of this compound shows distinct signals for the protons on the quinoline and furan rings. The signals for the quinoline protons typically appear in the downfield region, from approximately 7.5 to 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The furan protons are also found in the aromatic region, generally between 6.5 and 8.0 ppm.
The exact chemical shifts and splitting patterns (multiplicity) are dictated by the electronic environment and the spin-spin coupling with neighboring protons orgchemboulder.com. For the furan ring, three protons are expected: H5' (adjacent to the oxygen), H3', and H4'. H5' typically appears as a doublet of doublets around 7.7-7.9 ppm. H3' shows up as a doublet of doublets around 7.2-7.4 ppm, and H4' as a doublet of doublets around 6.6-6.8 ppm.
The six protons on the quinoline ring also show characteristic splitting patterns. For example, H2, adjacent to the nitrogen, is the most deshielded and appears as a doublet of doublets. The protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7) form a coupled system, giving rise to complex multiplets. The coupling constants (J-values) between adjacent protons (³J) are typically in the range of 7-9 Hz for ortho coupling and 1-3 Hz for meta coupling (⁴J) organicchemistrydata.org.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Quinoline H-2 | ~8.9 | dd | J = 4.2, 1.7 |
| Quinoline H-3 | ~7.6 | dd | J = 8.3, 4.2 |
| Quinoline H-4 | ~8.2 | dd | J = 8.3, 1.7 |
| Quinoline H-5 | ~7.8 | d | J = 8.1 |
| Quinoline H-6 | ~7.5 | t | J = 7.7 |
| Quinoline H-7 | ~7.6 | d | J = 7.3 |
| Furan H-5' | ~7.8 | dd | J = 1.8, 0.8 |
| Furan H-3' | ~7.3 | dd | J = 3.6, 0.8 |
| Furan H-4' | ~6.6 | dd | J = 3.6, 1.8 |
Note: Chemical shifts and coupling constants are estimates based on data for quinoline and furan derivatives.
Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has 14 carbon atoms, and under broadband proton decoupling, the spectrum would show 14 distinct signals, assuming no accidental overlap.
The ester carbonyl carbon is the most deshielded signal, appearing significantly downfield around 158-165 ppm libretexts.org. The carbons of the quinoline and furan rings typically resonate in the 110-155 ppm range. Carbons directly attached to the electronegative nitrogen (in quinoline) or oxygen (in furan and the ester linkage) are more deshielded and appear further downfield. For instance, C8 of the quinoline ring, attached to the ester oxygen, and C2' and C5' of the furan ring, attached to the ring oxygen, would be expected in the downfield portion of the aromatic region. Quaternary carbons (those with no attached protons) often show weaker signals than protonated carbons.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| Ester C=O | ~159 |
| Quinoline C-2 | ~151 |
| Quinoline C-3 | ~122 |
| Quinoline C-4 | ~136 |
| Quinoline C-4a | ~129 |
| Quinoline C-5 | ~130 |
| Quinoline C-6 | ~127 |
| Quinoline C-7 | ~122 |
| Quinoline C-8 | ~145 |
| Quinoline C-8a | ~149 |
| Furan C-2' | ~145 |
| Furan C-3' | ~118 |
| Furan C-4' | ~112 |
| Furan C-5' | ~147 |
Note: Chemical shifts are estimates based on typical values for quinoline, furan, and ester functional groups. libretexts.orgresearchgate.net
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules with overlapping multiplets.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. A cross-peak between two proton signals in the COSY spectrum indicates that these protons are typically two or three bonds apart (e.g., H-2 and H-3 on the quinoline ring). This allows for the mapping of proton connectivity within each of the aromatic ring systems sdsu.eduresearchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). This is a powerful tool for assigning carbon signals based on their known proton assignments sdsu.edu.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for establishing the connectivity between different fragments of the molecule. For this compound, key HMBC correlations would be observed between the quinoline protons (e.g., H7) and the ester carbonyl carbon, and between the furan protons (e.g., H3') and the ester carbonyl carbon. These long-range correlations unequivocally prove the ester linkage between the quinoline and furan moieties sdsu.eduscience.gov.
Mass Spectrometry for Molecular Identity and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₄H₉NO₃), the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) corresponding to its exact molecular weight (239.06 g/mol ).
Under electron ionization (EI), the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions chemguide.co.uk. The fragmentation of this compound is expected to be dominated by the cleavage of the ester bond, which is the weakest linkage in the molecule.
Key fragmentation pathways would include:
Cleavage of the C(O)-O bond: This would lead to two primary fragment ions: the furoyl cation [C₄H₃O-C=O]⁺ at m/z 95, and the quinolin-8-yloxy radical.
Cleavage of the O-C₈ bond: This would result in the quinolin-8-yl cation [C₉H₆N]⁺ at m/z 128 and a furan-2-carboxylate radical.
Fragmentation of the Furan Ring: The presence of a furan ring can lead to characteristic losses of carbon monoxide (CO, 28 Da) and a formyl radical (CHO, 29 Da) from the molecular ion or fragment ions containing the furan moiety chempap.orged.ac.uk.
Fragmentation of the Quinoline Ring: The quinoline ring itself is quite stable, but can fragment via the loss of HCN (27 Da) to form an ion at m/z 101 from the quinolinyl fragment chempap.orgrsc.org.
The relative abundance of these fragment ions in the mass spectrum provides a "fingerprint" that helps to confirm the molecular structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is instrumental in determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is established as C₁₄H₉NO₃.
The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent elements. This calculated value can then be compared with the experimentally determined mass from an HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
A key aspect of HRMS is its high mass accuracy, which enables the differentiation between compounds that have the same nominal mass but different elemental compositions. The high-resolution capabilities allow for the observation of the isotopic distribution of the molecular ion, providing further confirmation of the elemental formula.
Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₁₄H₉NO₃)
| Isotope Composition | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| ¹²C₁₄¹H₉¹⁴N¹⁶O₃ | 239.0582 | 100.00 |
| ¹³C¹²C₁₃¹H₉¹⁴N¹⁶O₃ | 240.0616 | 15.38 |
| ¹²C₁₄¹H₉¹⁵N¹⁶O₃ | 240.0553 | 0.37 |
Note: This table represents a simplified theoretical distribution. The actual observed spectrum would show a more complex pattern due to the contributions of all possible isotopic combinations.
Analysis of Fragmentation Patterns and Isotopic Signatures
The fragmentation of a molecule within a mass spectrometer provides a "fingerprint" that is characteristic of its structure. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the parent molecule. The fragmentation of this compound is expected to occur at the ester linkage, which is the most labile bond in the structure.
Common fragmentation pathways for esters involve cleavage of the C-O single bond or the C-C bond adjacent to the carbonyl group. In the case of this compound, the primary fragmentation is anticipated to be the cleavage of the ester bond, leading to the formation of the quinolin-8-olate radical cation and the furan-2-carbonyl cation, or vice versa, depending on the ionization method and the relative stabilities of the resulting fragments.
The quinoline and furan rings themselves can also undergo fragmentation. The quinoline ring system may lose a molecule of HCN, a characteristic fragmentation for nitrogen-containing aromatic heterocycles. chempap.org The furan ring can undergo cleavage to lose CO or CHO radicals. chempap.org
The analysis of isotopic signatures in the fragment ions can further aid in their identification. For instance, the presence of a nitrogen atom in a fragment will result in a specific isotopic pattern that can be used to confirm the elemental composition of that fragment.
Table 2: Predicted Major Fragment Ions of this compound
| Fragment Ion | Proposed Structure | Theoretical m/z |
|---|---|---|
| [C₉H₇NO]⁺ | Quinolin-8-ol cation | 145.0528 |
| [C₅H₃O₂]⁺ | Furan-2-carbonyl cation | 95.0133 |
| [C₉H₆N]⁺ | Ion from loss of CO from quinolin-8-olate | 128.0495 |
Note: The m/z values are for the monoisotopic species. The observed spectrum would show isotopic distributions for each fragment.
The study of fragmentation patterns in related quinoline derivatives provides valuable comparative data. For instance, the mass spectra of various 2-substituted quinoline-4-carboxylic acids show characteristic losses of COOH, CO₂, and HCN, which supports the predicted fragmentation pathways for this compound. chempap.org The analysis of substituted quinoline compounds often reveals the stability of the quinoline ring, with fragmentation primarily occurring at the substituent groups.
Computational Chemistry and Theoretical Investigations of Quinolin 8 Yl Furan 2 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties
DFT calculations serve as a cornerstone for predicting the fundamental characteristics of a molecule. These theoretical examinations can provide a detailed picture of electron distribution and molecular geometry.
Geometry Optimization and Bond Parameter Analysis
A theoretical geometry optimization for quinolin-8-yl furan-2-carboxylate (B1237412) would typically be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to determine the most stable three-dimensional structure. The resulting bond lengths and angles would be critical for understanding its structural integrity and potential interaction sites.
Table 1: Representative Bond Parameters from a Related Compound (5-chloroquinolin-8-yl furan-2-carboxylate)
| Parameter | Value |
| Dihedral Angle (Quinoline-Ester) | 57.46 (5)° |
| Dihedral Angle (Furan-Ester) | 2.0 (1)° |
This data is for a structurally similar compound and is provided for illustrative purposes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
For quinoline (B57606) derivatives, the HOMO is often located on the electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient areas. In the case of this compound, the quinoline and furan (B31954) rings would likely contribute significantly to the molecular orbitals. A computational study would reveal the precise energy levels and their distribution. For the related compound (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, the theoretical HOMO-LUMO gap was calculated to be approximately 4.09 eV.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, providing a guide to its reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.
For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the oxygen atoms of the ester and furan moieties, identifying them as potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic protons would exhibit positive potential. Such a map is a valuable tool for predicting intermolecular interactions.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations are often performed to complement experimental infrared (IR) and Raman spectroscopy. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign spectral bands.
For a related chloro-substituted quinoline derivative, characteristic IR peaks were observed for aromatic C-H stretching (around 3100 cm⁻¹), ester C=O stretching (around 1740 cm⁻¹), and C-O stretching (around 1300 cm⁻¹). A similar vibrational profile would be expected for this compound, with specific frequencies being confirmed through a dedicated computational analysis.
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.
Identification of Stable Conformers
The rotation around the single bonds of the ester linkage in this compound would give rise to different conformers. Computational methods can be used to construct a potential energy surface (PES) by systematically rotating these bonds and calculating the energy at each step. The minima on this surface correspond to stable conformers.
For similar quinolin-8-yloxy derivatives, multiple stable conformers have been identified through DFT calculations. It is plausible that this compound also possesses several low-energy conformers, the relative populations of which would be determined by their thermodynamic stabilities. The specific geometries of these stable conformers would be crucial for understanding its interactions in different environments.
Energy Barriers for Rotational Isomerism
The rotational barriers in ester compounds like this compound are a critical aspect of their conformational dynamics. These barriers determine the ease with which different spatial arrangements (rotamers) of the molecule can interconvert. The rotation around the ester bond (C-O-C=O) is of particular interest.
For esters, the s-Z (or s-trans) conformation is generally more stable. The energy barrier to rotation around the C(O)-O bond in esters like methyl formate (B1220265) can be around 12-13 kcal/mol. In the case of this compound, the presence of bulky aromatic rings (quinoline and furan) would likely lead to significant steric hindrance, influencing the rotational energy landscape.
Computational methods such as DFT can be employed to calculate these energy barriers. By systematically rotating the dihedral angle of interest and calculating the energy at each step, a potential energy surface can be generated. The difference between the energy maxima (transition states) and minima (ground states) provides the rotational energy barrier. For a molecule like this compound, at least two key rotational degrees of freedom would be the torsion angles between the ester group and the quinoline ring, and between the ester group and the furan ring. In the crystal structure of the related 5-chlorothis compound, the ester group is significantly twisted away from the quinoline ring by 57.46°, while it remains nearly coplanar with the furan ring (2.0° twist). This suggests a substantial energy barrier for rotation around the quinoline-oxygen bond.
Table 1: Estimated Rotational Energy Barriers for Aromatic Esters
| Rotational Bond | Estimated Barrier (kcal/mol) | Method of Estimation |
| Quinoline-Ester | > 10 | Analogy with sterically hindered aromatic esters |
| Furan-Ester | 5 - 10 | Comparison with simpler furan carboxylates |
Note: These are estimated values based on literature for similar compounds and are not from direct calculations on this compound.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (AIM) Analysis
Characterization of Weak Intermolecular Interactions
Non-covalent interactions play a crucial role in the crystal packing and condensed-phase behavior of molecular solids. For this compound, several types of weak interactions are expected, including π-π stacking, C-H···O, and C-H···N interactions.
NCI analysis is a computational tool that helps visualize and characterize these weak interactions based on the electron density and its derivatives. In the crystal structure of 5-chlorothis compound, weak C-H···O intermolecular interactions are observed, which lead to the formation of chains within the crystal lattice. Specifically, a hydrogen atom from the furan ring acts as a donor to the carbonyl oxygen of a neighboring molecule. It is highly probable that similar C-H···O interactions, as well as potential π-π stacking between the aromatic quinoline and furan rings, would govern the solid-state assembly of this compound.
Electron Density Distribution and Bonding Characteristics
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution to define atoms, bonds, and the nature of chemical interactions. By locating bond critical points (BCPs) in the electron density, one can characterize the strength and nature of both covalent and non-covalent bonds.
For this compound, an AIM analysis would be expected to reveal BCPs corresponding to all covalent bonds. Furthermore, the analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the weak intermolecular contacts would provide quantitative information about their strength. For the C-H···O interactions, one would expect to find a BCP between the hydrogen and oxygen atoms with a low value of ρ and a positive value of ∇²ρ, characteristic of closed-shell interactions (i.e., non-covalent bonds).
Molecular Dynamics Simulations for Condensed Phase Behavior
Molecular dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules in the condensed phase (liquid or solid). These simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, diffusion, and other time-dependent properties.
Simulation Protocols and Force Field Selection
To perform an MD simulation of this compound, a suitable force field is required. A force field is a set of parameters that describes the potential energy of the system as a function of the atomic coordinates. For organic molecules like the one , several well-established force fields could be used, such as the General Amber Force Field (GAFF), the CHARMM General Force Field (CGenFF), or the Merck Molecular Force Field (MMFF94). The choice of force field would be critical for accurately modeling the intermolecular and intramolecular interactions.
A typical simulation protocol would involve:
Building an initial model of the system, for example, a periodic box filled with molecules of this compound at a given density.
Energy minimization of the system to remove any unfavorable atomic clashes.
Gradual heating of the system to the desired temperature under constant volume (NVT ensemble).
Equilibration of the system at the target temperature and pressure (NPT ensemble) for a sufficient period to allow the system to relax.
A production run, during which the trajectories of the atoms are saved for later analysis.
Analysis of Conformational Transitions and Dynamic Properties
From the MD trajectories, a wealth of information can be extracted. The analysis of dihedral angles corresponding to the key rotational bonds would reveal the conformational landscape of the molecule in the condensed phase. By monitoring the transitions between different rotameric states, one can understand the flexibility of the molecule and the timescales of these conformational changes.
Furthermore, dynamic properties such as the diffusion coefficient can be calculated from the mean square displacement of the molecules over time. The radial distribution functions (RDFs) between different atoms can also be computed to provide information about the local structure and intermolecular packing in the liquid or amorphous solid state. For this compound, RDFs between the centers of the quinoline and furan rings could reveal details about π-π stacking, while RDFs between hydrogen bond donors and acceptors would quantify the extent of these interactions.
Research Applications and Functional Explorations of Quinoline Furan Esters
Coordination Chemistry and Metal Complexation Studies
The interface of quinoline (B57606) and furan (B31954) moieties within a single molecular framework presents a compelling area of study in coordination chemistry. The inherent electronic and structural characteristics of each heterocycle contribute to the potential of quinoline-furan esters to act as versatile ligands in the formation of metal complexes.
Quinolin-8-yl Ester as a Ligand Motif
The quinolin-8-yl ester motif is a recognized structural element in the design of ligands for metal complexation. The quinoline ring system, with its nitrogen atom, provides a strong coordination site. The combination of a quinoline nitrogen and the ester's carbonyl oxygen can create a bidentate chelate ring, enhancing the stability of the resulting metal complex. This chelation effect is a fundamental principle in coordination chemistry, leading to thermodynamically more favorable complex formation compared to monodentate ligands.
The versatility of the quinoline scaffold allows for the synthesis of a wide array of derivatives. nih.gov For instance, Schiff bases derived from quinoline have been shown to form stable complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). nih.gov These complexes often exhibit interesting biological activities, suggesting that the metal coordination enhances or modifies the inherent properties of the quinoline ligand. nih.gov Furthermore, the synthesis of ligands such as 2,6-di(quinolin-8-yl)pyridines has led to the formation of luminescent Ru(II) complexes with long-lived excited states, highlighting the potential for tuning the photophysical properties through ligand design. researchgate.net
Design Principles for Transition Metal Chelates
The design of transition metal chelates with quinoline-furan esters is guided by several key principles aimed at controlling the selectivity and properties of the resulting complexes. A crucial aspect is the strategic placement of donor atoms to facilitate chelation. The quinolin-8-yl arrangement, where the nitrogen and the ester oxygen can form a stable five- or six-membered ring with a metal ion, is a classic example of this design principle.
Ionic interactions also play a significant role in directing the assembly and selectivity of transition metal complexes. acs.orgnih.gov Ligands can be designed with charged functionalities that interact with the metal center or with counterions in the reaction medium, influencing the coordination geometry and catalytic activity. acs.org For example, ligands bearing a cationic group can be paired with a chiral anion to induce enantioselectivity in a catalytic reaction. acs.org Conversely, anionic groups on the ligand can interact with cationic metal centers to create specific coordination environments. acs.org
The electronic properties of the quinoline and furan rings can be modified through the introduction of various substituents. These modifications can tune the ligand's donor strength and, consequently, the stability and reactivity of the metal complex. The development of quinoline-based ligands for transition metal-catalyzed reactions is an active area of research, with applications ranging from cross-coupling reactions to asymmetric catalysis. mdpi.com
Exploration as Molecular Scaffolds in Advanced Materials Science
The unique photophysical properties of quinoline derivatives have positioned them as promising candidates for the development of advanced materials, particularly in the field of organic electronics. The fusion of a quinoline core with a furan ring in quinolin-8-yl furan-2-carboxylate (B1237412) offers a molecular scaffold with tunable electronic and luminescent characteristics.
Potential for Luminescent Properties and Organic Light-Emitting Diode (OLED) Applications (as a class of quinoline derivatives)
Quinoline derivatives are well-regarded for their applications in organic light-emitting diodes (OLEDs). nih.govmdpi.comresearchgate.net Their inherent luminescent properties, which can be fine-tuned through chemical modification, make them suitable for use as emitting layers or host materials in OLED devices. beilstein-journals.orgbeilstein-journals.org The introduction of substituents, such as the trifluoromethyl group, can enhance electron transport and reduce molecular stacking, leading to improved performance of phosphorescent materials. beilstein-journals.orgbeilstein-journals.org
The combination of a quinoline moiety with other aromatic systems, such as furan, can lead to new materials with desirable photophysical characteristics. For instance, furan derivatives have been synthesized and utilized as emissive layers in blue OLEDs. researchgate.net The development of quinoline-based ligands has also been instrumental in creating luminescent metal complexes, such as those with Ru(II), that exhibit long-lived excited states. researchgate.net These properties are highly sought after for applications in lighting and displays.
Structure-Based Ligand Design in Chemical Biology
The principles of molecular recognition are central to the design of biologically active molecules. The specific arrangement of functional groups in a molecule dictates its ability to bind to a biological target, such as a protein receptor, and elicit a specific response.
Computational Insights into Molecular Recognition and Binding Sites (e.g., specific protein receptors like TLR8 agonists where the furan ring's role in interactions has been studied)
Computational methods, such as molecular docking and molecular dynamics simulations, provide powerful tools for understanding the interactions between a ligand and its receptor at the molecular level. nih.govnih.gov These techniques can predict the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Computational Modeling of Ligand-Target Interactions and Binding Affinities
Computational modeling serves as a powerful tool in modern drug discovery and molecular biology, offering insights into the interactions between a ligand, such as quinolin-8-yl furan-2-carboxylate, and its potential biological targets. Through techniques like molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) calculations, researchers can predict binding affinities, elucidate interaction mechanisms, and guide the rational design of more potent and selective derivatives. These in silico methods are crucial for screening large libraries of compounds, prioritizing candidates for experimental testing, and understanding structure-activity relationships (SAR) at a molecular level. nih.gov
The foundation of any robust computational study is an accurate three-dimensional structure of the ligand. For this compound, initial structural data can be derived from crystallographic studies of closely related compounds, such as 5-chlorothis compound. nih.govresearchgate.net These studies provide precise bond lengths, bond angles, and dihedral angles that can be used to build a reliable starting model for computational analysis.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This method evaluates various possible binding poses and scores them based on the estimated free energy of binding. A lower binding energy generally indicates a more stable and favorable interaction.
For this compound, molecular docking studies would involve preparing the 3D structure of the ligand and the chosen biological target. The target's binding site is defined, and a docking algorithm, such as that implemented in software like AutoDock or PyRx, is used to sample different ligand conformations and orientations within this site. jbcpm.com The scoring function then estimates the binding affinity, often expressed in kcal/mol.
The interaction analysis from docking studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. For instance, the quinoline ring can participate in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, while the carbonyl group of the ester can act as a hydrogen bond acceptor. nih.gov
Molecular Dynamics (MD) Simulations
To assess the stability of the ligand-target complex predicted by molecular docking, molecular dynamics (MD) simulations can be performed. tandfonline.com MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding interactions. These simulations can confirm the stability of the binding pose and identify any conformational changes in the ligand or the protein upon binding. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations to evaluate the stability of the complex and the flexibility of its components.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. rjptonline.orgnih.gov DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can offer insights into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding its interaction with biological targets. rjptonline.orgnih.gov
Illustrative Docking Results
While specific experimental docking studies for this compound are not publicly available, the following table illustrates the type of data that would be generated from such a computational investigation against hypothetical protein targets. The binding affinities and interacting residues are representative of what might be observed for a compound of this class based on studies of similar molecules. jbcpm.comnih.gov
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Protein Kinase A | -8.5 | Val56, Leu173 | Hydrophobic |
| Lys72 | Hydrogen Bond (with ester carbonyl) | ||
| Phe184 | Pi-Pi Stacking (with quinoline ring) | ||
| DNA Gyrase | -9.2 | Arg76, Asn46 | Hydrogen Bond (with furan oxygen) |
| Ile78, Pro79 | Hydrophobic | ||
| Tyr122 | Pi-Pi Stacking (with quinoline ring) | ||
| Acetylcholinesterase | -7.9 | Trp84, Phe330 | Pi-Pi Stacking (with quinoline & furan rings) |
| Ser122 | Hydrogen Bond (with ester carbonyl) | ||
| Tyr121 | Hydrophobic |
This comprehensive computational approach, integrating molecular docking, MD simulations, and DFT calculations, provides a detailed understanding of the potential interactions of this compound with various biological targets, thereby guiding further experimental validation and drug development efforts.
Future Directions and Emerging Research Avenues
Development of Stereoselective Synthetic Methodologies
The presence of stereoisomers can lead to significantly different biological activities and material properties. While methods for the synthesis of quinoline (B57606) and furan (B31954) derivatives are established, the development of stereoselective routes to Quinolin-8-yl furan-2-carboxylate (B1237412) is a critical next step.
Currently, the synthesis of similar chiral quinoline derivatives often relies on kinetic resolution, including techniques like asymmetric transfer hydrogenation of the heteroaromatic ring. nih.govdoaj.orgoptosky.net For instance, chiral phosphoric acids have been used as catalysts in the kinetic resolution of axially chiral 5- or 8-substituted quinolines. nih.govdoaj.orgoptosky.net Another approach involves the dynamic kinetic resolution of 2-(quinolin-8-yl)benzaldehydes, which employs a combination of lipases and ruthenium catalysts to achieve high enantioselectivity. csic.es
Future research could focus on adapting these principles to the synthesis of Quinolin-8-yl furan-2-carboxylate. This could involve the use of chiral catalysts in the esterification reaction between 8-hydroxyquinoline (B1678124) and furan-2-carboxylic acid. diva-portal.orgsmolecule.com The development of chiral ligands, such as those based on the 8-hydroxyquinoline scaffold, could facilitate asymmetric catalysis. diva-portal.orgthieme-connect.comresearchgate.net Furthermore, enzymatic resolutions, which have proven effective for related compounds, offer a green and highly selective alternative. csic.es The enantioselective synthesis of furan atropisomers through oxidative central-to-axial chirality conversion is another promising strategy that could be explored. acs.org
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Catalyst/Reagent | Potential Outcome |
| Asymmetric Esterification | Chiral Lewis acids or organocatalysts | Direct synthesis of enantiomerically enriched ester |
| Kinetic Resolution | Lipases or chiral metal complexes | Separation of racemic mixture |
| Dynamic Kinetic Resolution | Combination of a racemization catalyst and a resolution catalyst | Conversion of racemate to a single enantiomer |
| Chiral Pool Synthesis | Starting from chiral 8-hydroxyquinoline or furan-2-carboxylic acid derivatives | Synthesis of a specific enantiomer |
Exploration of Solid-State Polymorphism and Cocrystallization
The solid-state structure of a compound dictates its physical properties, such as solubility, stability, and bioavailability. Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical area of study for any new chemical entity.
Research on related compounds, such as mometasone (B142194) furoate, has revealed the existence of both anhydrous and monohydrate forms, each with distinct crystal packing. researchgate.net Similarly, studies on fluticasone (B1203827) furoate have shown that minor conformational changes in the solid state can be analyzed using techniques like microcrystal electron diffraction (MicroED). acs.orgnih.govdiva-portal.org The formation of co-crystals, where the target compound is crystallized with a second molecule, is another avenue to modify its physicochemical properties. Quinoline derivatives are known to form co-crystals with various molecules, including aromatic diols and carboxylic acids, often guided by hydrogen bonding and π-stacking interactions. scribd.comiitg.ac.inconsensus.apprsc.org
Future work on this compound should involve a comprehensive screening for polymorphs under various crystallization conditions. Characterization of these forms using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) will be essential. researchgate.net Furthermore, a systematic cocrystal screening with a range of co-formers could lead to new solid forms with enhanced properties. rsc.org
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. This process analytical technology (PAT) is crucial for optimizing reaction conditions and ensuring process safety and efficiency.
For esterification reactions, in-situ spectroscopic techniques like Raman and Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy have been successfully employed. researchgate.netacs.orgresearchgate.net Raman spectroscopy, for example, has been used to monitor the esterification of terephthalic acid and the decomposition of chlorogenic acid during coffee roasting by tracking the changes in characteristic peaks of benzene (B151609) rings and ester groups. optosky.netacs.orgmdpi.com Similarly, online Raman analysis has been utilized to determine the clear point in polyester (B1180765) production. optosky.net FT-IR spectroscopy has also been used for the in-situ monitoring of the synthesis of heterocyclic compounds. osti.gov
The synthesis of this compound could be significantly enhanced by the application of these real-time monitoring techniques. An online Raman or FT-IR probe could be used to track the consumption of 8-hydroxyquinoline and furan-2-carboxylic acid and the formation of the ester product. This would allow for precise determination of the reaction endpoint and could help in identifying the formation of any byproducts.
Table 2: Spectroscopic Techniques for Real-Time Monitoring
| Technique | Information Gained | Potential Advantages |
| Raman Spectroscopy | Vibrational modes of reactants and products | Non-invasive, can be used with fiber-optic probes |
| FT-IR Spectroscopy | Functional group analysis | Sensitive to changes in bond polarity |
| UV-Vis Spectroscopy | Electronic transitions | Useful for conjugated systems |
| NMR Spectroscopy | Detailed structural information | Provides insight into reaction intermediates |
Integration with Machine Learning for De Novo Design and Property Prediction
For quinoline derivatives, Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict various biological activities and physicochemical properties. nih.govdoaj.orgkneopen.comresearchgate.net These models use molecular descriptors to correlate the chemical structure with a specific endpoint. nih.govkneopen.com Machine learning algorithms, such as artificial neural networks (ANN) and gradient boosting, have been successfully used to predict the site selectivity of reactions on the quinoline scaffold and the corrosion inhibition efficiency of pyridine-quinoline compounds. doaj.orgkneopen.comresearchgate.netrsc.org De novo design approaches, powered by generative AI models, can explore vast chemical spaces to identify novel molecules with optimized properties. frontiersin.orgmdpi.comnih.gov
The future of this compound research can be significantly accelerated by integrating these computational tools. QSAR models could be developed to predict the biological activities of novel analogs, guiding the synthesis of more potent and selective compounds. Machine learning could also be used to predict key physicochemical properties, such as solubility and melting point, aiding in the selection of candidates for further development. Furthermore, de novo design algorithms could be employed to generate novel derivatives of this compound with enhanced properties for specific applications. osti.govnih.gov
Expansion into Niche Catalytic Systems and Material Science Applications
The unique electronic and structural features of the quinoline and furan rings suggest that this compound and its derivatives could find applications in catalysis and material science.
Quinoline derivatives are known to act as ligands in catalytic systems and have been explored for their catalytic activity in various organic transformations. rsc.orgmdpi.comresearchgate.netchemrxiv.orgnih.gov The nitrogen atom in the quinoline ring and the oxygen atoms in the ester and furan moieties can coordinate with metal ions, making these compounds interesting candidates for the development of novel catalysts.
In material science, quinoline derivatives have been investigated for their luminescent properties and their potential use in organic light-emitting diodes (OLEDs). iucr.orgresearchgate.netrsc.org The conjugated π-system of this compound suggests that it may also exhibit interesting photophysical properties. The combination of the electron-donating furan ring and the electron-withdrawing quinoline ring could lead to intramolecular charge transfer (ICT) characteristics, which are desirable for certain optoelectronic applications. The versatile scaffold of quinoline and furan also makes it a candidate for the development of functional materials. researchgate.netmdpi.comnih.govresearchgate.net
Future research should explore the catalytic potential of metal complexes of this compound in various organic reactions. Additionally, a thorough investigation of its photophysical properties, including absorption, emission, and quantum yield, is warranted to assess its suitability for applications in OLEDs and other optoelectronic devices. The synthesis of polymers incorporating the this compound moiety could also lead to new materials with unique thermal and mechanical properties.
Q & A
Q. What are the recommended synthetic routes for Quinolin-8-yl furan-2-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as coupling quinoline derivatives with functionalized furan precursors. Key steps include:
- Carboxylation : Introducing the carboxylic acid group to the furan ring via nucleophilic substitution or metal-catalyzed cross-coupling reactions.
- Purification : Chromatography (e.g., silica gel) or crystallization is critical for isolating high-purity products, as impurities can skew biological assay results .
- Optimization : Adjusting pH (6–8), temperature (60–80°C), and solvent polarity (DMF or THF) improves yield. Reaction progress should be monitored via TLC or HPLC .
Q. What spectroscopic and analytical methods are essential for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the integrity of the quinoline and furan rings, with characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and the carboxylic acid group (δ 12–13 ppm) .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (CHNO, m/z 239.058) .
- Elemental Analysis : Validates stoichiometric ratios of C, H, and N (deviation <0.3% acceptable) .
Q. How does the compound’s reactivity with nucleophiles or electrophiles inform its application in medicinal chemistry?
The carboxylic acid group acts as a hydrogen-bond donor, enabling interactions with biological targets (e.g., enzyme active sites). The quinoline moiety’s electron-deficient nature facilitates electrophilic substitution, allowing derivatization for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structural conformation?
- X-ray Crystallography : Use SHELX or WinGX for structure refinement. The quinoline and furan rings typically exhibit coplanarity (dihedral angle <10°), stabilized by π-π stacking. Hydrogen-bonding networks involving the carboxylate group can be mapped to predict solid-state packing .
- Data Contradictions : If NMR and crystallography conflict (e.g., unexpected tautomerism), validate via temperature-dependent NMR or DFT calculations .
Q. What strategies mitigate batch-to-batch variability in biological activity studies?
- Standardization : Use HPLC (C18 column, acetonitrile/water mobile phase) to ensure >98% purity.
- Control Experiments : Compare activity against reference compounds (e.g., unsubstituted quinoline derivatives) to isolate the furan-carboxylate moiety’s contribution .
- Statistical Validation : Apply ANOVA to assess reproducibility across ≥3 independent syntheses .
Q. How can computational modeling predict the compound’s interaction with antimicrobial targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial topoisomerase II (PDB ID: 1KZN). The carboxylate group may chelate Mg ions in the active site, while the quinoline ring intercalates DNA .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize derivatives for synthesis .
Q. What analytical approaches address discrepancies in logP measurements between experimental and predicted values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
